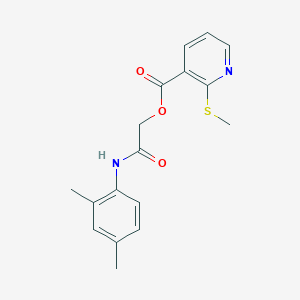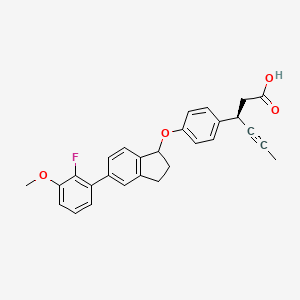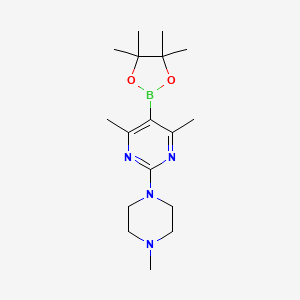
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems. The presence of pyrrolidine and carbamoyl groups in its structure enhances its reactivity and potential for forming stable complexes with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves multiple steps:
Formation of Heptadecanedioic Acid Derivative: The initial step involves the preparation of heptadecanedioic acid, which is then esterified with 2-hexyldecanol under acidic conditions to form the corresponding ester.
Introduction of Nonyl Group: The ester is then reacted with nonyl bromide in the presence of a base to introduce the nonyl group.
Formation of Carbamoyl Group: The resulting compound is then reacted with 3-(pyrrolidin-1-yl)propylamine to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives.
科学研究应用
Chemistry
In chemistry, Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable complexes with metal ions, which can be used in catalysis and material science.
Biology
In biological research, this compound is used to form lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA. These nanoparticles protect the nucleic acids from degradation and facilitate their uptake by cells.
Medicine
In medicine, lipid nanoparticles containing this compound are used in gene therapy and vaccine delivery. The compound’s ability to form stable complexes with nucleic acids makes it an ideal candidate for delivering genetic material to target cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
作用机制
The mechanism of action of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids and protect them from enzymatic degradation. The pyrrolidine and carbamoyl groups enhance the compound’s ability to interact with cellular membranes, facilitating the uptake of the nanoparticles by cells. Once inside the cells, the nucleic acids are released, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Bis(2-hexyldecyl) 9-(nonyl(3-(dimethylamino)propyl)carbamoyl)heptadecanedioate
Uniqueness
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is unique due to the presence of the pyrrolidine group, which enhances its reactivity and ability to form stable complexes. This makes it more effective in forming lipid nanoparticles for drug delivery compared to similar compounds that lack the pyrrolidine group.
属性
分子式 |
C66H128N2O5 |
|---|---|
分子量 |
1029.7 g/mol |
IUPAC 名称 |
bis(2-hexyldecyl) 9-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]heptadecanedioate |
InChI |
InChI=1S/C66H128N2O5/c1-6-11-16-21-24-33-42-57-68(58-45-56-67-54-43-44-55-67)66(71)63(50-38-29-25-31-40-52-64(69)72-59-61(46-34-19-14-9-4)48-36-27-22-17-12-7-2)51-39-30-26-32-41-53-65(70)73-60-62(47-35-20-15-10-5)49-37-28-23-18-13-8-3/h61-63H,6-60H2,1-5H3 |
InChI 键 |
IVWUIIUCEXNMAM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)









